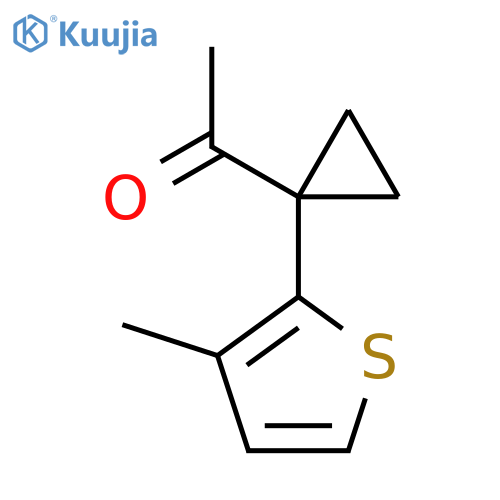Cas no 1503315-56-7 (1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one)
1-1-(3-メチルチオフェン-2-イル)シクロプロピルエタン-1-オンは、有機合成化学において重要な中間体として利用される化合物です。3-メチルチオフェン環とシクロプロピル基を有するケトン構造を特徴とし、医薬品や農薬の合成における多様な変換反応に適しています。高い反応性と立体選択性を示すため、複雑な骨格構築に有用です。特に、求電子置換反応や環化反応における優れた反応性が知られており、精密有機合成において価値のある原料です。安定性に優れ、保管や取り扱いが比較的容易な点も利点です。

1503315-56-7 structure
商品名:1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one
1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one
- EN300-1812596
- 1503315-56-7
- 1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one
-
- インチ: 1S/C10H12OS/c1-7-3-6-12-9(7)10(4-5-10)8(2)11/h3,6H,4-5H2,1-2H3
- InChIKey: IZXZXVCSIAHXHD-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(C)=C1C1(C(C)=O)CC1
計算された属性
- せいみつぶんしりょう: 180.06088618g/mol
- どういたいしつりょう: 180.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1812596-1.0g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1812596-0.25g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-5.0g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1812596-0.05g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-0.1g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 0.1g |
$1195.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-2.5g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 2.5g |
$2660.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-0.5g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-5g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 5g |
$3935.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-10g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 10g |
$5837.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-10.0g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 10g |
$5837.0 | 2023-06-01 |
1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1503315-56-7 (1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one) 関連製品
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
